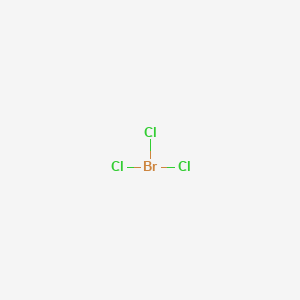
Bromine trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromine trichloride is a chemical compound that is commonly used in scientific research. It is a yellowish-brown liquid that is highly reactive and can be dangerous if not handled properly. In
Mecanismo De Acción
Bromine trichloride is a strong oxidizing agent. It reacts with organic compounds to form chlorinated products. The mechanism of action involves the transfer of a chlorine atom from the bromine trichloride molecule to the organic compound. This results in the formation of a chlorinated product and the regeneration of the bromine trichloride molecule.
Efectos Bioquímicos Y Fisiológicos
Bromine trichloride is toxic and can cause severe irritation to the skin, eyes, and respiratory tract. It is also a strong oxidizing agent and can cause severe burns if it comes into contact with organic matter. There is limited information available on the biochemical and physiological effects of bromine trichloride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromine trichloride is a versatile reagent that is widely used in organic synthesis. It is a strong oxidizing agent and can be used to selectively oxidize certain functional groups. However, it is also highly reactive and can be dangerous if not handled properly. It is important to use proper safety precautions when working with bromine trichloride.
Direcciones Futuras
There are several future directions for the use of bromine trichloride in scientific research. One area of interest is the development of new synthetic methods using bromine trichloride as a reagent. Another area of interest is the use of bromine trichloride in the production of new materials, such as flame retardants and dyes. Additionally, there is a need for more research on the biochemical and physiological effects of bromine trichloride.
Conclusion:
Bromine trichloride is a versatile reagent that is widely used in scientific research. It is a strong oxidizing agent that can be used in organic synthesis and the production of new materials. However, it is also highly reactive and can be dangerous if not handled properly. It is important to use proper safety precautions when working with bromine trichloride. There are several future directions for the use of bromine trichloride in scientific research, including the development of new synthetic methods and the production of new materials.
Métodos De Síntesis
Bromine trichloride can be synthesized by the reaction of bromine and chlorine gases. The reaction takes place at room temperature and is highly exothermic. The reaction is as follows:
Br2 + 3Cl2 → 2BrCl3
The reaction is carried out in a glass vessel, and the product is collected by condensation. The product is then purified by distillation.
Aplicaciones Científicas De Investigación
Bromine trichloride is widely used in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of aromatic compounds. It is also used as a catalyst in the polymerization of olefins. Bromine trichloride is also used in the production of flame retardants, dyes, and photographic chemicals.
Propiedades
Número CAS |
12360-50-8 |
|---|---|
Nombre del producto |
Bromine trichloride |
Fórmula molecular |
BrCl3 |
Peso molecular |
186.26 g/mol |
Nombre IUPAC |
trichloro-λ3-bromane |
InChI |
InChI=1S/BrCl3/c2-1(3)4 |
Clave InChI |
BVZHHYGKLICOLC-UHFFFAOYSA-N |
SMILES |
ClBr(Cl)Cl |
SMILES canónico |
ClBr(Cl)Cl |
Otros números CAS |
12360-50-8 |
Sinónimos |
bromine trichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



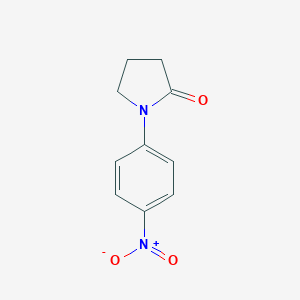
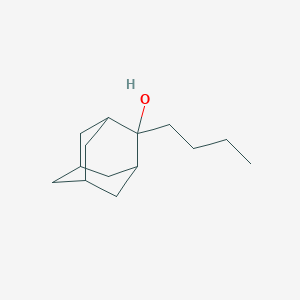
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
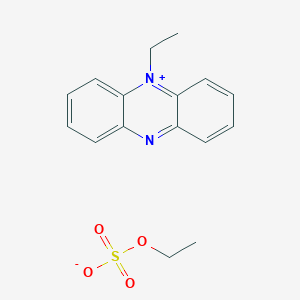
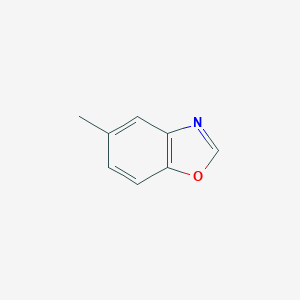

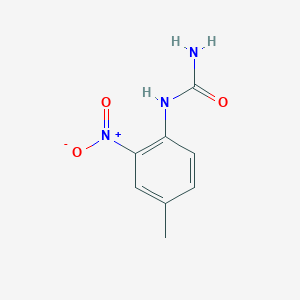

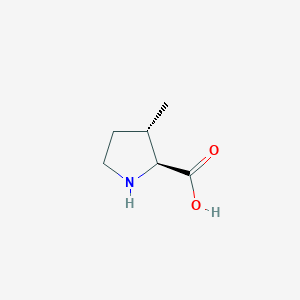
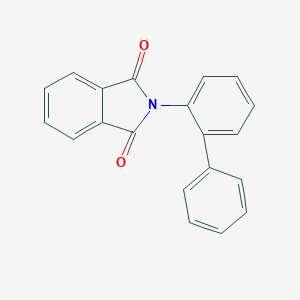
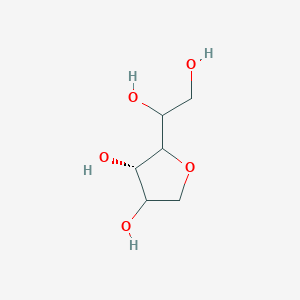
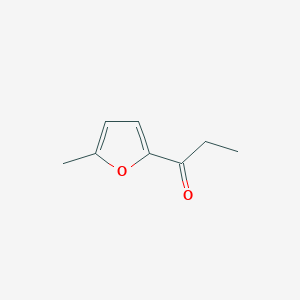

![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)